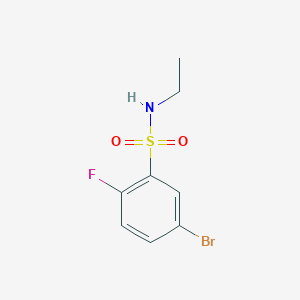

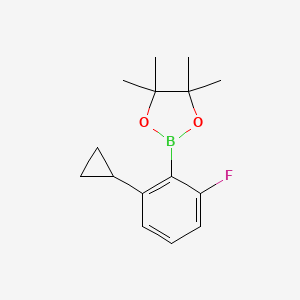

5-Bromo-N-ethyl-2-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-N-ethyl-2-fluorobenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is a white to off-white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This compound is widely used in scientific research due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Studies

5-Bromo-N-ethyl-2-fluorobenzenesulfonamide and its derivatives have been synthesized and evaluated for their enzyme inhibition potential. In a study, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were developed and assessed for their acetylcholinesterase (AChE) and α-glucosidase inhibitory potential. The activity results, supported by in silico studies, showed that compounds exhibited excellent potential against AChE and α-glucosidase, indicating the possible therapeutic applications of these compounds (Riaz, 2020).

Anticancer Properties

Compounds containing the benzenesulfonamide moiety have demonstrated potential anticancer properties. A novel compound, unexpectedly synthesized by the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2, showed crystallization properties that could be of interest for anticancer research (Zhang et al., 2010).

Synthesis of Antagonists for HIV-1 Infection

The methylbenzenesulfonamide has been a focus of interest due to its active groups, such as pyridine and benzenesulfonyl. Small molecular antagonists derived from this compound have shown potential as targeting preparations in the prevention of human HIV-1 infection (Cheng, 2015).

Photosensitizer Development for Cancer Treatment

This compound derivatives have been studied for their application in photodynamic therapy, a cancer treatment method. New zinc phthalocyanine derivatives with high singlet oxygen quantum yield substituted with benzenesulfonamide derivative groups have been synthesized. These derivatives exhibited promising photophysical and photochemical properties, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Development of COX-2 Inhibitors

Benzenesulfonamide derivatives have been utilized in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are significant in the treatment of inflammation-related diseases like rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom in the structure was found to increase the COX-2 potency and selectivity, leading to the development of potent, highly selective, and orally active COX-2 inhibitors (Hashimoto et al., 2002).

Eigenschaften

IUPAC Name |

5-bromo-N-ethyl-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGPYZVUNVMPSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol](/img/structure/B2536888.png)

![N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536889.png)

![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2536905.png)

![[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile](/img/structure/B2536906.png)

![2,2-Dimethylspiro[3.3]heptan-6-ol](/img/structure/B2536908.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2536910.png)

![3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2536911.png)